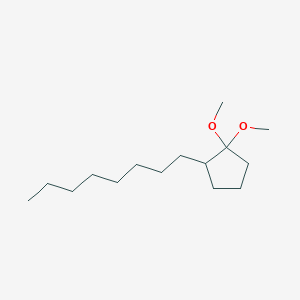
1,1-Dimethoxy-2-octylcyclopentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dimethoxy-2-octylcyclopentane is an organic compound with the molecular formula C15H30O2 and a molecular weight of 242.397 g/mol It is a derivative of cyclopentane, featuring two methoxy groups and an octyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethoxy-2-octylcyclopentane typically involves the reaction of 2-octylcyclopentanone with methanol in the presence of an acid catalyst. The reaction proceeds via the formation of a hemiacetal intermediate, which is then converted to the dimethoxy derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and chromatography could be employed to scale up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dimethoxy-2-octylcyclopentane can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclopentane derivatives.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives may have biological activity and could be studied for potential therapeutic applications.
Medicine: The compound could be explored for its pharmacological properties, such as anti-inflammatory or antioxidant effects.
Mécanisme D'action
The mechanism of action of 1,1-Dimethoxy-2-octylcyclopentane is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The methoxy groups and the octyl substituent may play a role in modulating the compound’s activity and binding affinity to these targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Dimethoxycyclopentane: Lacks the octyl substituent, making it less hydrophobic.
2-Octylcyclopentanone: Precursor to 1,1-Dimethoxy-2-octylcyclopentane, lacks the methoxy groups.
Cyclopentane: Parent compound, lacks both methoxy groups and octyl substituent.
Uniqueness
This compound is unique due to the presence of both methoxy groups and an octyl substituent, which confer distinct chemical and physical properties. These features may enhance its solubility in organic solvents and its potential interactions with biological targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
618067-92-8 |
|---|---|
Formule moléculaire |
C15H30O2 |
Poids moléculaire |
242.40 g/mol |
Nom IUPAC |
1,1-dimethoxy-2-octylcyclopentane |
InChI |
InChI=1S/C15H30O2/c1-4-5-6-7-8-9-11-14-12-10-13-15(14,16-2)17-3/h14H,4-13H2,1-3H3 |
Clé InChI |
YSVIICHPKCAMQL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1CCCC1(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1H-Benzimidazole, 5-methyl-2-[2-(2-pyridinyl)phenyl]-](/img/structure/B14228149.png)
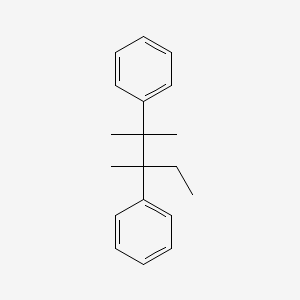
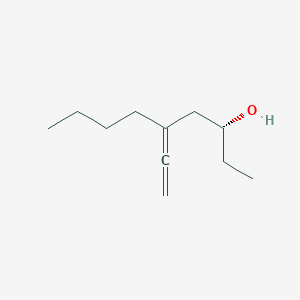
![2-Methyl-6-[2-(3-methylsulfanylphenyl)ethynyl]pyridine;hydrochloride](/img/structure/B14228172.png)
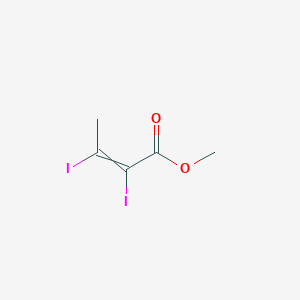
![2,4-Dichloro-6-[5-(furan-2-yl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14228181.png)
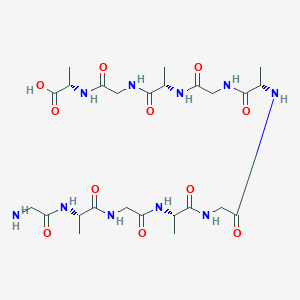

![Pyrazinamine, 5-(4-methoxyphenyl)-N-[2-(4-pyridinyl)ethyl]-](/img/structure/B14228209.png)
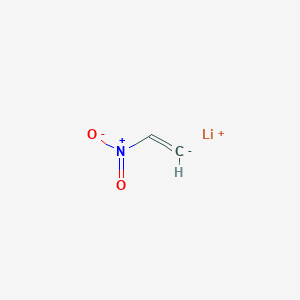
![3-{2-[(But-2-yn-1-yl)oxy]phenyl}prop-2-en-1-ol](/img/structure/B14228224.png)

